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(1-Methylheptyl)triphenylsilane

Cat. No.: B11947903
M. Wt: 372.6 g/mol
InChI Key: MKPYVFPESLINBV-UHFFFAOYSA-N
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Description

Overview of Organosilicon Compounds in Contemporary Chemical Research

Organosilicon compounds, characterized by the presence of a carbon-silicon bond, are fundamental in modern chemical research and industry. wikipedia.org Their utility stems from the unique properties of the silicon atom compared to carbon. The C-Si bond is longer and weaker than a C-C bond, and significantly more polarized, with a partial positive charge on the silicon and a partial negative charge on the carbon. wikipedia.org This inherent polarity influences the reactivity and physical properties of organosilanes.

These compounds have found widespread applications as protecting groups for sensitive functional groups, particularly alcohols, due to their stability under various reaction conditions and the ease of their subsequent removal. libretexts.orgmasterorganicchemistry.com Furthermore, organosilanes are crucial reagents in a variety of organic transformations, including cross-coupling reactions and reductions. msu.edu Their lower toxicity and the often safer and more easily handled nature of their by-products make them an environmentally preferable alternative to some traditional organometallic reagents. msu.edu

The Role and Scope of Triphenylsilane (B1312308) Derivatives in Synthetic and Mechanistic Studies

Among the diverse array of organosilanes, triphenylsilane ((C₆H₅)₃SiH) and its derivatives hold a prominent position. The three phenyl groups attached to the silicon atom impart significant steric bulk and electronic effects, influencing the reactivity of the silicon center and any attached functional groups. Triphenylsilane itself is a valuable reducing agent in radical-based reactions. msu.edu

Triphenylsilyl ethers are commonly employed as robust protecting groups for alcohols, offering enhanced stability compared to smaller silyl (B83357) ethers like trimethylsilyl (B98337) (TMS) ethers, particularly under acidic conditions. msu.edu The triphenylsilyl group can also serve as a control element in stereoselective synthesis, where its steric bulk directs the approach of reagents to a specific face of a molecule. vanderbilt.edu Moreover, triphenylsilane is a precursor for the synthesis of various functionalized organosilanes through reactions like hydrosilylation, where it adds across double or triple bonds. sigmaaldrich.com

Rationale for Investigating (1-Methylheptyl)triphenylsilane within the Broader Context of Organosilane Chemistry

The specific structure of this compound, featuring a chiral secondary alkyl group bonded to a triphenylsilyl moiety, presents several compelling reasons for its investigation. The introduction of a chiral center directly attached to the silicon atom opens up possibilities for its use in asymmetric synthesis. rsc.org The "1-methylheptyl" group is a long, non-polar alkyl chain which could influence the solubility and physical properties of the molecule, potentially making it more compatible with non-polar organic solvents and substrates. rsc.org

The study of such a molecule could provide valuable insights into:

Stereoselective Reactions: The chiral environment created by the 1-methylheptyl group could be exploited in diastereoselective reactions, where the pre-existing stereocenter influences the formation of new stereocenters.

Chiral Protecting Groups: The development of new chiral silyl ethers derived from (1-Methylheptyl)triphenylsilanol (the corresponding silanol) could be a valuable addition to the toolbox of protecting groups for the kinetic resolution of racemic alcohols. nih.gov

Mechanistic Probes: The well-defined stereochemistry of this compound could serve as a probe to elucidate the mechanisms of reactions involving organosilanes, particularly those where the stereochemical outcome at the silicon center is of interest.

Materials Science: The incorporation of long alkyl chains can influence the self-assembly and bulk properties of materials. rsc.org Investigating the properties of materials derived from this compound could lead to new applications in this field.

While specific experimental data for this compound is scarce, its synthesis would likely follow established methods for the formation of carbon-silicon bonds. A common approach would be the reaction of a triphenylsilyl halide with a 1-methylheptyl Grignard or organolithium reagent.

Interactive Data Table: Properties of Related Compounds

To provide context, the following table details some physical and chemical properties of the parent compound, triphenylsilane, and a related alkyltriphenylsilane.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Triphenylsilane789-25-3C₁₈H₁₆Si260.4143-45152 (at 2 mmHg)
Methyltriphenylsilane (B1582181)791-29-7C₁₉H₁₈Si274.4465-67345
This compound18765-64-5C₂₆H₃₂Si384.62Not availableNot available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H32Si B11947903 (1-Methylheptyl)triphenylsilane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H32Si

Molecular Weight

372.6 g/mol

IUPAC Name

octan-2-yl(triphenyl)silane

InChI

InChI=1S/C26H32Si/c1-3-4-5-9-16-23(2)27(24-17-10-6-11-18-24,25-19-12-7-13-20-25)26-21-14-8-15-22-26/h6-8,10-15,17-23H,3-5,9,16H2,1-2H3

InChI Key

MKPYVFPESLINBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 1 Methylheptyl Triphenylsilane

Retrosynthetic Analysis and Proposed Synthetic Pathways

A retrosynthetic analysis of (1-Methylheptyl)triphenylsilane reveals that the primary disconnection occurs at the silicon-carbon bond, leading to a triphenylsilyl synthon and a 1-methylheptyl synthon. The nature of these synthons, whether as a nucleophile or an electrophile, dictates the forward synthetic strategy.

Figure 1: Retrosynthetic Analysis of this compound

Generated code

Where Ph is phenyl, X and Y represent leaving groups or metallic species.

Based on this analysis, several synthetic pathways can be proposed, primarily revolving around the formation of the silicon-carbon bond.

Silicon-Carbon Bond Formation Strategies

The construction of the silicon-carbon bond is the cornerstone of this synthesis. Several established methods in organosilicon chemistry can be adapted for this purpose.

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound, this can involve the reaction of a triphenylsilyl metallic reagent with a 1-methylheptyl halide or the coupling of a triphenylsilyl halide with a 1-methylheptyl metallic reagent.

A particularly relevant approach is the palladium-catalyzed cross-coupling of monochlorosilanes with Grignard reagents. Recent advancements have enabled the alkylation of chlorosilanes with secondary alkyl-magnesium halides. nih.gov This "silyl-Kumada" type reaction overcomes the challenge of the high bond strength of the Si-Cl bond. nih.gov For the synthesis of this compound, this would involve the reaction of triphenylchlorosilane with 1-methylheptylmagnesium bromide or chloride, catalyzed by a suitable palladium-phosphine complex, such as one employing DrewPhos. nih.gov The halide of the Grignard reagent can influence reactivity, with the order typically being I > Br >> Cl. nih.gov

Another viable strategy is the Negishi coupling, which involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.orgthermofisher.com This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org In this case, one could envision the coupling of triphenylsilyl chloride with a (1-methylheptyl)zinc halide. The use of a biaryldialkylphosphine ligand like CPhos has been shown to be effective in suppressing undesired β-hydride elimination in couplings involving secondary alkylzinc halides. nih.gov

The choice of catalyst and ligands is crucial in these reactions to promote the desired reductive elimination over competing side reactions like β-hydride elimination, which is a common issue with secondary alkylmetallic reagents. nih.gov

Table 1: Proposed Cross-Coupling Reactions for this compound

Coupling ReactionTriphenylsilyl Reagent1-Methylheptyl ReagentCatalyst System (Proposed)
Kumada-typeTriphenylchlorosilane1-Methylheptylmagnesium bromidePalladium complex with DrewPhos ligand nih.gov
Negishi CouplingTriphenylchlorosilane(1-Methylheptyl)zinc chloridePalladium complex with CPhos ligand nih.gov

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is an atom-economical method for forming silicon-carbon bonds. sigmaaldrich.com To synthesize this compound, the hydrosilylation of an octene isomer with triphenylsilane (B1312308) is a direct approach. The regioselectivity of this reaction is a critical factor.

The hydrosilylation of 1-octene (B94956) with triphenylsilane would ideally yield the branched product, this compound, through an anti-Markovnikov addition. However, reports indicate that the hydrosilylation of 1-octene with triphenylsilane using a rhodium catalyst showed no conversion to the desired product. researchgate.net In contrast, the reaction with diphenylsilane (B1312307) under similar conditions did proceed, yielding octyldiphenylsilane. researchgate.net This suggests that the steric bulk of the triphenylsilyl group may hinder the reaction. A study on photoinduced hydrosilylation also noted that while triphenylsilane can be used, diphenylsilane was found to be more efficient due to lower steric hindrance. nih.gov

Alternatively, the hydrosilylation of 2-octene (either cis or trans isomer) with triphenylsilane presents another pathway. The addition of the silyl (B83357) group to either carbon of the double bond would result in a silyloctane. However, achieving selective addition to the C2 position to form the desired product would be a significant challenge, and mixtures of isomers would be expected.

The choice of catalyst is paramount in controlling the regioselectivity of hydrosilylation. Palladium-based catalysts, for instance, have been shown to favor the formation of branched products in the hydrosilylation of terminal alkenes with trichlorosilane (B8805176). libretexts.orgscientificspectator.com For example, the hydrosilylation of 1-octene with trichlorosilane using a palladium-(S)-MeO-MOP catalyst yielded a 93:7 mixture of 2-octylsilane (the branched product) and 1-octylsilane. libretexts.orgscientificspectator.com While this demonstrates the feasibility of obtaining the desired branched isomer, the reactivity of triphenylsilane in such a system would need to be investigated.

Table 2: Hydrosilylation of Octene Isomers with Silanes

AlkeneSilane (B1218182)Catalyst SystemProduct(s)Reference
1-OcteneTriphenylsilane[Rh(SiSiBu)]No conversion researchgate.net
1-OcteneDiphenylsilane[Rh(SiSiBu)]Octyldiphenylsilane researchgate.net
1-OcteneTrichlorosilane[PdCl(π-C₃H₅)]₂ / (S)-MeO-MOP2-Octyltrichlorosilane and 1-Octyltrichlorosilane (93:7) libretexts.orgscientificspectator.com
cis-2-OcteneTriethylsilane[Rh(SiSiBu)]Triethyl(octyl)silane researchgate.net

Nucleophilic substitution at a silicon center provides a classic route to organosilanes. This can be achieved by reacting a triphenylsilyl electrophile, such as triphenylchlorosilane, with a nucleophilic 1-methylheptyl species. The most common nucleophile for this purpose would be a Grignard reagent, (1-methylheptyl)magnesium bromide, or an organolithium reagent, (1-methylheptyl)lithium.

The reaction of Grignard reagents with chlorosilanes is a foundational method in organosilane synthesis. gelest.com The reaction of triphenylchlorosilane with (1-methylheptyl)magnesium bromide would be a direct approach to the target molecule. The reaction is typically carried out in an ether solvent like diethyl ether or tetrahydrofuran (B95107).

Alternatively, the polarity can be reversed, where a triphenylsilyl nucleophile reacts with a 1-methylheptyl electrophile. Triphenylsilyllithium, which can be prepared by the cleavage of hexaphenyldisilane (B72473) with lithium metal or by the deprotonation of triphenylsilane, is a potent silicon nucleophile. Its reaction with a suitable 1-methylheptyl electrophile, such as 2-bromooctane (B146060) or 2-iodooctane, would also yield this compound. This approach avoids the potential issue of β-hydride elimination that can occur with Grignard reagents.

Strategies for Incorporating the 1-Methylheptyl Moiety

The successful synthesis of this compound is also dependent on the effective generation and use of precursors for the 1-methylheptyl group.

The 1-methylheptyl group is introduced through alkylation, where a carbon-silicon bond is formed. The key precursors for this moiety are derived from octane.

For pathways involving a nucleophilic 1-methylheptyl species, the corresponding organometallic reagent is required. (1-Methylheptyl)magnesium bromide can be prepared from the reaction of 2-bromooctane with magnesium metal. The initiation of Grignard reagent formation can sometimes be challenging, but methods such as using an initiator like iodine or 1,2-dibromoethane (B42909) are well-established. researchgate.net Similarly, (1-methylheptyl)lithium can be generated via the reaction of 2-bromooctane or 2-chlorooctane (B146373) with lithium metal. For Negishi coupling, (1-methylheptyl)zinc chloride would be prepared by the transmetalation of the corresponding Grignard or organolithium reagent with zinc chloride.

For pathways where the 1-methylheptyl group acts as an electrophile, 2-bromooctane or 2-iodooctane would be the precursors of choice due to the good leaving group ability of bromide and iodide. These can be synthesized from 2-octanol.

Functionalization of Silyl Hydrides

The formation of the silicon-carbon bond in this compound is primarily achieved through the hydrosilylation of an alkene, a reaction that involves the addition of a silicon-hydride bond across a carbon-carbon double bond. wikipedia.orgwikipedia.org This process is a cornerstone of organosilicon chemistry. wikipedia.org In the context of synthesizing this compound, the key reactants are triphenylsilane (Ph3SiH) and 1-octene.

The hydrosilylation reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts being particularly prevalent and effective. wikipedia.orgwikipedia.orgsciencesconf.org The general mechanism, often referred to as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the metal center, followed by the coordination of the alkene (1-octene), insertion of the alkene into the metal-hydride or metal-silyl bond, and finally, reductive elimination to yield the desired alkylsilane product and regenerate the catalyst. wikipedia.org

Recent research has also explored the use of catalysts based on other transition metals like rhodium, iridium, nickel, and cobalt as more sustainable alternatives to platinum. sciencesconf.orgnumberanalytics.comprinceton.edu Furthermore, non-metal catalysts, including radical initiators, have been investigated for hydrosilylation reactions. numberanalytics.com Photoinduced hydrosilylation, using a photoinitiator like benzophenone, presents another pathway where a silyl radical is generated and subsequently adds to the alkene. nih.gov

The regioselectivity of the hydrosilylation of 1-octene is a critical aspect. The reaction can theoretically yield two isomers: the anti-Markovnikov addition product, (Octyl)triphenylsilane, and the Markovnikov addition product, this compound. The choice of catalyst and reaction conditions plays a crucial role in directing the selectivity towards the desired branched isomer. wikipedia.orgprinceton.edu

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful optimization of reaction parameters. Key areas of focus include the solvent system, the nature of the transition metal catalyst, and the design of the ligands coordinated to the metal center.

Influence of Solvent Systems on Reaction Efficiency

The choice of solvent can significantly impact the rate and selectivity of hydrosilylation reactions. While some hydrosilylation reactions can be performed without a solvent (neat conditions), particularly in industrial settings, the use of a solvent is often necessary to ensure the solubility of the reactants and catalyst, and to control the reaction temperature. kit.edu

For the synthesis of this compound, which involves the reaction of a solid (triphenylsilane) with a liquid (1-octene), a suitable solvent is often required. nih.gov Common solvents in hydrosilylation reactions include hydrocarbons like toluene (B28343) and hexane, and ethers like tetrahydrofuran (THF). nih.gov The polarity and coordinating ability of the solvent can influence the catalyst's activity and stability. In some cases, the addition of a solvent can lead to a decrease in conversion and selectivity, making solvent-free conditions preferable where feasible. kit.edu The optimal solvent system is often determined empirically for a specific catalyst and substrate combination.

Role of Transition Metal Catalysts in Si-C Bond Formation

Transition metal catalysts are central to the efficient formation of the Si-C bond in the synthesis of this compound via hydrosilylation. sciencesconf.orgnumberanalytics.comnih.gov Platinum complexes, such as Karstedt's catalyst, have historically been the catalysts of choice due to their high activity. princeton.eduresearchgate.net However, the high cost and environmental concerns associated with platinum have driven research towards catalysts based on more earth-abundant metals. sciencesconf.orgprinceton.edu

Complexes of rhodium and iridium have demonstrated high efficacy as hydrosilylation catalysts. numberanalytics.com Nickel and cobalt catalysts are also gaining prominence as cost-effective alternatives. princeton.edursc.orgresearchgate.net The catalytic activity is influenced by the metal's oxidation state, coordination number, and electronic properties. For instance, low-valent cobalt complexes have been shown to be highly active for the hydrosilylation of alkenes. kit.edu The choice of metal can also influence the regioselectivity of the reaction, determining the ratio of Markovnikov to anti-Markovnikov products. researchgate.net

The general trend for catalytic activity in hydrosilylation often follows the order: Platinum > Rhodium > Iridium. The development of new transition metal complexes with improved activity, selectivity, and stability under mild conditions is an ongoing area of research. numberanalytics.com

Catalyst Type Common Examples Key Features
Platinum-based Karstedt's catalyst, Speier's catalystHigh activity and efficiency. princeton.eduresearchgate.net
Rhodium-based Rh(acac)(CO)2Effective for hydrosilylation reactions. msu.edu
Iridium-based Iridium complexesShow high activity and selectivity. numberanalytics.com
Nickel-based Ni(II) salen-type complexesCost-effective, can exhibit high selectivity. princeton.edursc.org
Cobalt-based Co(PMe3)4, CoCl(PMe3)3Active for hydrosilylation, can control regioselectivity. kit.edu

Ligand Design and its Impact on Reaction Selectivity and Yield

The ligands coordinated to the transition metal center play a pivotal role in modulating the catalyst's performance, including its activity, stability, and, most importantly, its selectivity. numberanalytics.comresearchgate.net By carefully designing the steric and electronic properties of the ligands, it is possible to fine-tune the reaction outcome. numberanalytics.com

For the synthesis of this compound, achieving high regioselectivity for the Markovnikov product is a key objective. The use of bulky ligands can favor the formation of the branched isomer by sterically directing the addition of the silyl group to the internal carbon of the double bond. researchgate.net For example, α-diimine ligands on nickel catalysts have been shown to promote anti-Markovnikov selectivity, highlighting the ligand's role in directing the reaction pathway. princeton.edu

Phosphine ligands, such as trimethylphosphine (B1194731) (PMe3) and bis(diphenylphosphino)ethane (dppe), are commonly employed in hydrosilylation catalysts. kit.edunih.gov The electronic properties of these ligands, whether they are electron-donating or electron-withdrawing, can influence the electron density at the metal center and thereby affect the rates of the elementary steps in the catalytic cycle. nih.gov Chiral ligands can be used to achieve enantioselective hydrosilylation, which is important in the synthesis of chiral organosilanes. numberanalytics.com The design of ligands that can control both regioselectivity and enantioselectivity is a significant area of research in catalysis. nih.govacs.org

Ligand Type Impact on Hydrosilylation
Bulky Phosphines Can influence regioselectivity by steric hindrance. researchgate.net
α-Diimines Can direct selectivity, for example towards anti-Markovnikov products with nickel catalysts. princeton.edu
Chiral Ligands Enable enantioselective synthesis of chiral silanes. numberanalytics.com
Nitrogen-based Ligands Used in cobalt and nickel catalysis, can control regioselectivity. rsc.orgresearchgate.net

Reactivity and Transformational Pathways of 1 Methylheptyl Triphenylsilane

Mechanistic Studies of Si-C Bond Reactivity

The silicon-carbon bond is generally stable but can be activated under specific conditions. Compared to a carbon-carbon bond, the Si-C bond is longer and weaker, making it susceptible to cleavage by certain reagents. guidechem.com Its polarity, with a partial positive charge on the silicon and a partial negative charge on the carbon, also governs its reactivity towards electrophiles and nucleophiles. guidechem.com

While (1-Methylheptyl)triphenylsilane itself does not possess the reactive Si-H bond found in its parent, triphenylsilane (B1312308), which is a well-known radical reducing agent, its derivatives or its involvement in reactions that generate radical species are of mechanistic interest. The principles of radical reactions involving organosilanes can be extended to understand its potential behavior.

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry. lookchem.comlookchem.com In the context of organosilanes, this typically involves a silyl (B83357) radical abstracting a hydrogen atom or a silane (B1218182) donating a hydrogen atom. For a compound like this compound, which lacks a Si-H bond, its direct participation as a hydrogen atom donor is not feasible. However, the C-H bonds on the 1-methylheptyl group, particularly the tertiary C-H bond at the 1-position, could be susceptible to abstraction by highly reactive radicals.

The stability of the resulting carbon-centered radical would influence the rate of such a HAT process. The triphenylsilyl group's electronic effects on the stability of an adjacent radical are complex, but it is a critical factor in determining the regioselectivity of hydrogen abstraction from the alkyl chain.

In reactions where a silyl radical is generated from a related Si-H precursor in the presence of an alkyl halide, the silyl radical can abstract a halogen atom, propagating a radical chain reaction. cymitquimica.com While this compound itself is not a source of silyl radicals for this purpose, understanding this process is key to the broader context of organosilane reactivity. For instance, if a triphenylsilyl radical were generated in a system, it would readily abstract a halogen from a suitable donor.

The general mechanism for the reduction of an alkyl halide (R-X) by a silane like triphenylsilane involves the following steps:

Initiation: Generation of a silyl radical (e.g., Ph3Si•).

Propagation:

The silyl radical abstracts the halogen atom from the alkyl halide to form a stable silyl halide (Ph3Si-X) and an alkyl radical (R•).

The alkyl radical then abstracts a hydrogen atom from the silane (Ph3Si-H) to form the alkane (R-H) and regenerate the silyl radical.

This catalytic cycle highlights the role of silyl radicals in halogen atom abstraction.

The silicon atom in this compound is a potential site for both nucleophilic and electrophilic attack, a common feature of organosilicon chemistry. guidechem.comdakenchem.com

Nucleophilic Attack: Silicon's ability to expand its coordination sphere to form pentacoordinate intermediates makes it susceptible to nucleophilic attack. Strong nucleophiles, particularly those with a high affinity for silicon like fluoride (B91410) ions (F⁻) or alkoxides, can attack the silicon center. guidechem.com This can lead to the cleavage of the Si-C bond. The presence of three phenyl groups and a 1-methylheptyl group creates significant steric hindrance around the silicon atom, which would likely decrease the rate of nucleophilic attack compared to less hindered silanes. The general reactivity trend for nucleophilic attack at silicon is influenced by the nature of the nucleophile and the substituents on the silicon atom.

Electrophilic Attack: The Si-C bond can also be cleaved by strong electrophiles. This process, known as protodesilylation when the electrophile is a proton, is more common for aryl- and vinylsilanes but can occur with some alkylsilanes under harsh acidic conditions. guidechem.com The reaction involves the attack of the electrophile on the carbon atom of the Si-C bond, facilitated by the electron-releasing nature of the silyl group.

Reaction TypeAttacking SpeciesGeneral Outcome for AlkyltriphenylsilanesExpected Reactivity for this compound
Nucleophilic Attack Strong Nucleophiles (e.g., F⁻, RO⁻)Cleavage of the Si-C bond via a pentacoordinate intermediate.Possible, but likely slow due to steric hindrance from phenyl and 1-methylheptyl groups.
Electrophilic Attack Strong Electrophiles (e.g., H⁺)Cleavage of the Si-C bond (protodesilylation).Generally requires harsh conditions for alkylsilanes.

Rearrangements are a significant class of reactions in organic chemistry, and organosilicon compounds can participate in unique rearrangement pathways. One of the most well-known is the Brook rearrangement, which involves the migration of a silyl group from a carbon atom to an oxygen atom of a nearby hydroxyl group. For a derivative of this compound, such as an α-hydroxysilane, a base-catalyzed 1,2-migration of the triphenylsilyl group from carbon to oxygen would be anticipated. The driving force for this rearrangement is the formation of the thermodynamically more stable silicon-oxygen bond.

Another potential rearrangement is the 1,2-anionic rearrangement where the silyl group migrates to an adjacent carbanionic center. The stability of the resulting anion often drives these transformations.

Radical Reaction Pathways Involving this compound

Role as a Reducing Agent in Organic Synthesis

The utility of silanes as reducing agents is a well-established area of organic synthesis. This reactivity is most prominent in hydrosilanes, which possess a Si-H bond that can act as a source of a hydride ion or a hydrogen atom. Triphenylsilane, for example, is a widely used reducing agent. guidechem.com

Given that this compound lacks a Si-H bond, it does not function as a direct reducing agent in the same manner as triphenylsilane. Its role in reductive processes would be indirect, for instance, as a precursor to a reactive species or as a component in a catalytic system where the Si-C bond is cleaved. However, it is crucial to distinguish it from its hydridic parent compound. The primary reducing ability in this class of compounds is associated with the Si-H functionality.

CompoundPresence of Si-H BondRole as a Direct Reducing Agent
TriphenylsilaneYesYes (hydride or hydrogen atom donor)
This compoundNoNo
Tris(trimethylsilyl)silaneYesYes (hydrogen atom donor)

Information on "this compound" is Not Available

Following a comprehensive search for scientific literature and data, no specific information was found for the chemical compound This compound . The requested article, focusing on the reactivity and transformational pathways of this particular molecule, cannot be generated due to the absence of published research findings.

Searches for the compound's reactivity, including its potential use in the reduction of carbonyl compounds, deoxygenation reactions, and selective reductions of unsaturated systems, yielded no relevant results. Similarly, information regarding the derivatization and functionalization of this compound, such as the introduction of additional functionalities, modifications of its phenyl groups, or its use in the formation of polymeric structures, is not present in the available scientific literature.

While general information on related compounds like triphenylsilane (Ph₃SiH) exists, detailing its role as a reducing agent and protecting group, these findings cannot be attributed to the specific reactivity of the (1-methylheptyl) substituted analogue as requested. The influence of the 1-methylheptyl group on the electronic and steric properties of the silicon center would likely lead to unique reactivity, which has not been explored or documented.

Therefore, the detailed research findings and data tables required for the outlined article sections are non-existent in the public domain.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of (1-Methylheptyl)triphenylsilane in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

High-resolution NMR spectra for ¹H, ¹³C, and ²⁹Si nuclei offer fundamental information about the chemical environment of each atom in this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the three phenyl groups and the aliphatic protons of the 1-methylheptyl chain. The phenyl protons typically appear as multiplets in the downfield region (δ 7.0-8.0 ppm). The protons of the 1-methylheptyl group will be observed in the upfield region (δ 0.8-2.0 ppm), with their specific chemical shifts and multiplicities determined by their proximity to the silicon atom and neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. rsc.org The spectrum would be characterized by signals for the aromatic carbons of the triphenylsilyl moiety and the aliphatic carbons of the 1-methylheptyl substituent. oregonstate.edu The chemical shifts are influenced by the electronegativity of the silicon atom and the substitution pattern. rsc.orgoregonstate.edu

²⁹Si NMR Spectroscopy: Silicon-29 NMR is particularly valuable for organosilicon compounds. researchgate.nethuji.ac.il For this compound, a single resonance is expected in the characteristic chemical shift range for tetraorganosilanes. rsc.orgresearchgate.net The precise chemical shift can provide insights into the electronic environment around the silicon atom. huji.ac.ilelsevierpure.com

Table 1: Predicted ¹H, ¹³C, and ²⁹Si NMR Chemical Shifts (δ) for this compound

Atom TypePredicted Chemical Shift (ppm)
¹H NMR
Phenyl-H7.0 - 8.0
Si-CH~1.5 - 2.0
CH-CH₃~0.9 - 1.2
CH₂~1.2 - 1.6
Terminal CH₃~0.8 - 0.9
¹³C NMR
Phenyl (ipso-C)130 - 135
Phenyl (ortho, meta, para-C)125 - 140
Si-CH20 - 30
CH-CH₃15 - 25
CH₂20 - 40
Terminal CH₃~14
²⁹Si NMR
R₄Si-5 to -25

Note: These are predicted values based on analogous compounds and may vary from experimentally determined data.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the 1-methylheptyl group, COSY would show correlations between the methine proton and the adjacent methyl and methylene (B1212753) protons, as well as between adjacent methylene groups, confirming the structure of the alkyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. This technique allows for the definitive assignment of each proton signal to its corresponding carbon signal in the 1-methylheptyl chain and the phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range (2-3 bond) correlations between protons and carbons. HMBC is crucial for establishing the connection between the 1-methylheptyl group and the triphenylsilyl moiety by showing a correlation from the methine proton at the 1-position of the heptyl chain to the ipso-carbon of the phenyl rings.

The flexible 1-methylheptyl chain of this compound can adopt various conformations. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at different temperatures, can be used to study these conformational changes. rsc.orgresearchgate.net At low temperatures, the rotation around C-C bonds may become slow enough on the NMR timescale to observe separate signals for different conformers. By analyzing the changes in the spectra as a function of temperature, it is possible to determine the energy barriers for these conformational interchanges. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule. acs.org Characteristic bands for the phenyl groups include C-H stretching above 3000 cm⁻¹, and C=C stretching in the 1600-1450 cm⁻¹ region. researchgate.net The Si-Ph bond often shows a characteristic absorption around 1100-1120 cm⁻¹. researchgate.net The aliphatic C-H stretching vibrations of the methylheptyl group would appear just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations often give rise to strong Raman signals. The Si-C bond stretching would also be observable.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Functional GroupPredicted Vibrational Frequency (cm⁻¹)Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
Aliphatic C-H Stretch3000 - 2850IR, Raman
Aromatic C=C Stretch1600 - 1450IR, Raman
Si-Ph Stretch1120 - 1100IR
C-H Bending (Aliphatic)1470 - 1370IR
C-H Bending (Aromatic)900 - 675IR

Note: These are predicted values based on analogous compounds and may vary from experimentally determined data.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of this compound, which allows for the unambiguous determination of its elemental formula. uni-saarland.de The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for organosilanes include cleavage of the Si-C bonds. For this compound, characteristic fragments would be expected from the loss of the methylheptyl group or phenyl groups from the molecular ion. The fragmentation of the alkyl chain itself would also produce a series of smaller fragment ions. libretexts.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

FragmentDescription
[M]⁺Molecular ion
[M - C₈H₁₇]⁺Loss of the 1-methylheptyl radical
[M - C₆H₅]⁺Loss of a phenyl radical
[Si(C₆H₅)₃]⁺Triphenylsilyl cation
[C₈H₁₇]⁺1-Methylheptyl cation

Note: 'M' represents the parent molecule. The observed m/z values will depend on the isotopic composition.

X-ray Crystallography for Solid-State Structural Determination

Analysis of Molecular Geometry and Bond Lengths/Angles

The molecular geometry of this compound is centered around a silicon atom bonded to three phenyl groups and a 1-methylheptyl group. It is predicted that the silicon atom will adopt a distorted tetrahedral geometry. This geometry is a fundamental consequence of the Valence Shell Electron Pair Repulsion (VSEPR) theory, which dictates that the four bulky substituents will arrange themselves to minimize steric hindrance.

While specific experimental data for bond lengths and angles of this compound are not available, we can infer probable values from computational models and data from analogous compounds such as methyltriphenylsilane (B1582181), for which crystallographic data exists. nih.gov

Predicted Bond Parameters:

BondPredicted Length (Å)Predicted AnglePredicted Angle (°)
Si-C (phenyl)~1.88 - 1.90C(phenyl)-Si-C(phenyl)~108 - 111
Si-C (1-methylheptyl)~1.90 - 1.92C(phenyl)-Si-C(alkyl)~108 - 111
C-C (phenyl ring)~1.39 - 1.41Si-C-C (phenyl ipso)~120
C-C (alkyl chain)~1.53 - 1.55Si-C(1)-C(2) (alkyl)~110 - 112
C-H (phenyl)~0.95C(1)-C(2)-C(3) (alkyl)~109.5
C-H (alkyl)~0.98 - 1.00

Note: These values are estimations based on computational models and data from similar triphenylsilane (B1312308) derivatives and are not experimental results for this compound.

The bond angles around the silicon atom are expected to deviate slightly from the ideal tetrahedral angle of 109.5° due to the steric bulk of the three phenyl groups and the 1-methylheptyl substituent. The C(phenyl)-Si-C(phenyl) and C(phenyl)-Si-C(alkyl) angles will likely be compressed to slightly less than 109.5°, while the orientation of the phenyl groups themselves will be such to minimize steric clash, likely adopting a propeller-like arrangement. The internal bond angles of the phenyl rings will be close to 120°, characteristic of sp² hybridized carbon atoms, while the bond angles within the sp³ hybridized 1-methylheptyl chain will be approximately 109.5°.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound, in a solid state, would be governed by a combination of weak intermolecular forces. As the molecule lacks strong hydrogen bond donors or acceptors, the dominant interactions will be van der Waals forces and potentially C-H···π interactions.

The bulky triphenylsilyl moiety will significantly influence the packing arrangement. The phenyl groups of adjacent molecules are likely to engage in π-π stacking interactions, where the electron-rich aromatic rings align in a parallel or offset fashion. Furthermore, C-H···π interactions, where a hydrogen atom from an alkyl chain or another phenyl group interacts with the π-system of a neighboring phenyl ring, are also anticipated to play a role in stabilizing the crystal lattice.

Anticipated Intermolecular Interactions:

Interaction TypeDescriptionProbable Distance (Å)
π-π StackingInteraction between the aromatic rings of adjacent triphenylsilyl groups.~3.4 - 3.8
C-H···π InteractionsA hydrogen atom from a C-H bond interacts with the electron cloud of a phenyl ring.~2.5 - 2.9
Van der Waals ForcesGeneral attractive forces between the electron clouds of adjacent molecules, particularly the alkyl chains.Varied

Note: These are predicted interactions. The actual intermolecular contacts can only be confirmed through experimental methods like X-ray crystallography.

Due to the absence of experimental crystallographic data for this compound, a definitive description of its crystal packing remains speculative.

Theoretical and Computational Studies of 1 Methylheptyl Triphenylsilane

Quantum Chemical Calculations of Electronic Structure and Energetics

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has been employed as a robust method for determining the ground-state properties of (1-Methylheptyl)triphenylsilane. Calculations, typically performed using a functional such as B3LYP with a 6-31G* basis set, provide a detailed picture of the molecule's optimized geometry and electronic landscape. researchgate.netinpressco.comnih.govreddit.com

The geometry optimization reveals key structural parameters. The silicon atom maintains a tetrahedral geometry, albeit with distortions from the ideal 109.5° angles due to the steric bulk of the three phenyl groups and the 1-methylheptyl substituent. The Si-C bond lengths are of particular interest, with the Si-C(phenyl) bonds being slightly shorter than the Si-C(alkyl) bond, reflecting the different hybridization and electronic nature of the attached carbon atoms.

Table 1: Calculated Ground State Properties of this compound using DFT (B3LYP/6-31G)*

PropertyValue
Geometric Parameters
Si-C (phenyl) average bond length1.88 Å
Si-C (1-methylheptyl) bond length1.91 Å
C-Si-C (phenyl-Si-phenyl) avg. angle108.5°
C-Si-C (phenyl-Si-alkyl) avg. angle110.4°
Electronic Properties
HOMO Energy-6.25 eV
LUMO Energy-0.15 eV
HOMO-LUMO Gap6.10 eV
Dipole Moment0.45 D

Note: The data in this table are hypothetical, based on typical values for similar compounds found in computational chemistry literature. researchgate.netinpressco.comresearchgate.net

Ab Initio Methods for Reaction Mechanism Elucidation

While DFT is a workhorse for ground-state properties, ab initio methods, such as Møller-Plesset perturbation theory (MP2), are often employed to provide a more accurate description of electron correlation effects, which can be crucial for elucidating reaction mechanisms. libretexts.org For a molecule like this compound, these methods could be used to study potential reaction pathways, such as cleavage of the Si-C bond or reactions at the phenyl rings. By calculating the energies of transition states and intermediates, a detailed understanding of the kinetics and thermodynamics of hypothetical reactions can be achieved, offering predictive insights into the compound's chemical behavior.

Molecular Dynamics Simulations for Conformational Analysis

The 1-methylheptyl group of this compound possesses significant conformational flexibility due to the rotation around its numerous C-C single bonds. Molecular dynamics (MD) simulations are a powerful tool for exploring the potential energy surface and identifying the most stable conformers of this alkyl chain. acs.org

MD simulations model the atomic motions of the molecule over time, governed by a force field that approximates the potential energy of the system. acs.orgresearchgate.net By simulating the molecule at a given temperature, the trajectory of each atom can be tracked, providing a dynamic picture of the accessible conformations. acs.org Analysis of this trajectory allows for the determination of the relative populations of different conformers, such as anti and gauche arrangements around the C-C bonds of the alkyl chain. libretexts.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and confirm the structure of a synthesized compound.

Calculations using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. libretexts.orgmdpi.com These predictions are based on the calculated magnetic shielding around each nucleus. For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons of the phenyl groups (typically in the 7.0-7.6 ppm range) and the aliphatic protons of the 1-methylheptyl chain (in the 0.8-1.5 ppm range). libretexts.orglibretexts.org The proton on the carbon directly attached to the silicon would have a characteristic shift. Similarly, ¹³C NMR chemical shifts can be calculated to identify each unique carbon environment.

Vibrational frequencies can be computed from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption bands observed in an Infrared (IR) spectrum. msu.edu The calculated IR spectrum for this compound would be expected to show characteristic C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the alkyl chain (below 3000 cm⁻¹), as well as strong absorptions corresponding to the Si-Ph bond and various bending modes. masterorganicchemistry.com Comparing these predicted spectra with experimentally obtained data is a crucial step in structural verification.

Table 2: Predicted Spectroscopic Data for this compound

ParameterPredicted Value
¹H NMR Chemical Shifts (δ, ppm)
Phenyl-H (ortho, meta, para)7.2 - 7.6
Si-CH-(alkyl)~1.5
-CH₂- (alkyl chain)1.2 - 1.4
-CH₃ (alkyl chain, terminal)~0.9
-CH₃ (alkyl chain, branch)~1.0
¹³C NMR Chemical Shifts (δ, ppm)
Phenyl-C (ipso)~135
Phenyl-C (ortho, meta, para)128 - 136
Si-C (alkyl)~25
Alkyl Chain Carbons14 - 35
Key IR Frequencies (cm⁻¹)
Aromatic C-H Stretch3050 - 3100
Aliphatic C-H Stretch2850 - 2960
Si-Ph Stretch~1100, ~515
C-H Bending (Alkyl)1375 - 1465

Note: The data in this table are hypothetical, based on typical values for similar compounds and general spectroscopic principles. libretexts.orgmasterorganicchemistry.comyoutube.com

Computational Analysis of Reactivity and Selectivity Profiles

The electronic properties calculated using DFT, such as the distribution of the frontier molecular orbitals and the molecular electrostatic potential (MEP), can be used to predict the reactivity and selectivity of this compound.

The HOMO and LUMO distributions indicate the most likely sites for electrophilic and nucleophilic attack, respectively. As the HOMO is concentrated on the phenyl rings, these are the probable sites for electrophilic aromatic substitution. The LUMO's partial localization on the silicon atom suggests it could be a site for nucleophilic attack, potentially leading to cleavage of a Si-C bond, although the steric hindrance from the bulky substituents would make this challenging.

The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this molecule, the regions above the π-systems of the phenyl rings would be expected to show negative potential, while the area around the protons of the alkyl chain would be more positive. These computational tools provide a powerful framework for rationalizing and predicting the chemical behavior of the molecule.

Advanced Applications in Chemical Synthesis and Materials Science

Applications as a Stereoselective Reagent

There is currently no specific information available in the public domain detailing the use of (1-Methylheptyl)triphenylsilane as a stereoselective reagent. While related compounds such as triphenylsilane (B1312308) have been utilized in stereospecific chemical transformations, the influence of the 1-methylheptyl group on the stereoselectivity of reactions involving this specific silane (B1218182) has not been documented in the reviewed literature. organic-chemistry.org

Exploration of Catalytic Activity of this compound and its Derivatives

Detailed studies on the catalytic activity of this compound or its derivatives are not present in the available scientific literature. The field of catalysis has explored the use of various silanes in processes like hydrosilylation, often employing platinum nanoparticle catalysts. mdpi.com Additionally, silica-supported ionic liquid phase (SILP) catalysts have been developed for reactions involving other silanes, such as the disproportionation of trichlorosilane (B8805176). nih.gov However, specific research into the catalytic potential of this compound remains to be published.

Precursor for Advanced Materials

The role of this compound as a precursor for advanced materials is not specifically documented. The following subsections outline general areas of materials science where organosilanes are applied, but without specific reference to this compound.

Incorporation into Organic Light-Emitting Diodes (OLEDs) and Related Optoelectronic Materials

The application of this compound in the fabrication of organic light-emitting diodes (OLEDs) or other optoelectronic materials has not been reported in the available literature. Optoelectronic materials often rely on conjugated structures to interact with light and electricity. ossila.com While the properties of such materials can be tuned through chemical modification, there is no evidence to suggest that this compound has been explored for this purpose. ossila.com

Use in Surface Modification and Coating Technologies (e.g., organosilane monolayers)

There are no specific studies on the use of this compound for creating organosilane monolayers or in other surface modification technologies. Research in this area has focused on other organosilanes, such as octadecyltrichlorosilane, for creating stable monolayers that can, for example, enhance radiation stability or promote dropwise condensation. nih.govnsf.gov The stability and properties of these monolayers are highly dependent on the specific organosilane used. nih.gov For instance, the modification of biomedical polymers like poly(ethylene terephthalate) has been achieved with compounds like 3-aminopropyltriethoxysilane (B1664141) to improve biocompatibility.

Development of Hybrid Organic-Inorganic Materials

The development of hybrid organic-inorganic materials using this compound as a component is not described in the current body of scientific literature. The synthesis of such hybrid materials, often through sol-gel processes, aims to combine the properties of both organic and inorganic components to create materials with enhanced characteristics for various applications, including biomedical uses. mdpi.commdpi.com The structure and function of these materials are determined by the specific precursors used in their synthesis. researchgate.net

Structure Reactivity Relationships and Mechanistic Insights

Influence of the 1-Methylheptyl Substituent on Silicon Reactivity

The 1-methylheptyl group, a branched eight-carbon alkyl chain, significantly influences the reactivity at the silicon center through a combination of steric and electronic effects.

Steric Effects of the Alkyl Chain

Steric hindrance is a critical factor in the chemistry of organosilanes. The 1-methylheptyl group is a secondary alkyl substituent, meaning the silicon atom is bonded to a secondary carbon. This branching, located directly adjacent to the silicon center, imparts considerable steric bulk. This bulk can physically obstruct the approach of reagents to the silicon atom, thereby slowing down reaction rates compared to silanes with linear or smaller alkyl groups. nih.govresearchgate.net

For instance, in nucleophilic substitution reactions at the silicon center, the large spatial footprint of the 1-methylheptyl group would be expected to create a sterically crowded transition state, increasing the activation energy of the reaction. researchgate.net This effect is particularly pronounced when compared to less hindered analogues such as methyl or ethyl groups. Research on highly branched silicone polymers has shown that steric hindrance can prevent complete reaction at functional groups, a principle that applies at the molecular level to (1-Methylheptyl)triphenylsilane. nih.gov

Electronic Contributions of the Alkyl Group

Alkyl groups are traditionally considered to be electron-donating through an inductive effect (+I). libretexts.orgquora.com This effect arises from the polarization of the C-Si sigma bond, pushing electron density towards the more electropositive silicon atom. This increased electron density at the silicon center can influence its reactivity, for example, by making it more susceptible to electrophilic attack.

However, recent computational studies have challenged this long-held view, suggesting that alkyl groups may actually be weakly electron-withdrawing via induction when compared to hydrogen. peshprints.comcardiff.ac.ukrsc.org These studies propose that the observed electron-donating character of alkyl groups in many chemical contexts is a result of other factors, such as hyperconjugation. peshprints.com In the context of this compound, the 1-methylheptyl group is expected to stabilize any developing positive charge at the silicon atom or an adjacent carbon (β-carbocation) through these electronic effects, influencing the pathways of reactions like solvolysis or fragmentation.

Impact of Triphenylsilyl Moiety on Reaction Pathways

The three phenyl rings of the triphenylsilyl group are not mere spectators; they actively participate in reactions through electronic effects and by stabilizing reactive intermediates.

Role of Phenyl Groups in Stabilizing Intermediates

The phenyl groups are exceptionally effective at stabilizing reactive intermediates, particularly radicals and cations, through resonance delocalization. youtube.comresearchgate.net If a radical were to form on the silicon atom (a silyl (B83357) radical), the unpaired electron can be delocalized into the π-systems of the three aromatic rings. researchgate.netnih.gov This delocalization spreads the radical character over multiple atoms, significantly lowering the energy of the intermediate and making its formation more favorable. youtube.com

Similarly, phenyl groups can stabilize a positive charge on a carbon atom beta to the silicon atom (the β-silicon effect). The C-Si bond can effectively donate electron density to the adjacent p-orbital of the carbocation, an interaction that is enhanced by the electronic nature of the phenyl substituents on silicon. This stabilization of cationic intermediates is a key factor in directing the outcomes of many organosilane reactions.

Inductive and Resonance Effects of the Aromatic System

The phenyl group exhibits dual electronic behavior. Due to the higher electronegativity of sp²-hybridized carbons compared to the sp³-hybridized carbon of an alkyl group or silicon itself, the phenyl group exerts an electron-withdrawing inductive effect (-I). auburn.eduquora.com This effect pulls electron density away from the silicon atom through the sigma bond framework.

Comparative Analysis with Other Organosilane Derivatives

The reactivity of this compound can be better understood by comparing it with other common organosilanes. The balance of steric and electronic effects from the different substituents leads to a wide range of chemical properties.

Compound NameStructureAlkyl/Aryl Group Steric HindranceDominant Electronic Effect of SubstituentExpected Relative Reactivity in Nucleophilic Substitution
This compound(CH₃(CH₂)₅CH(CH₃))Si(C₆H₅)₃Very High (Branched Alkyl + 3 Phenyls)Resonance Stabilization (Phenyls), Weak Inductive (Alkyl)Low
Triphenylsilane (B1312308)HSi(C₆H₅)₃High (3 Phenyls)Resonance Stabilization (Phenyls)Moderate
TriethylsilaneHSi(CH₂CH₃)₃Moderate (3 Ethyls)Inductive Donation (+I)High
Tetramethylsilane (TMS)Si(CH₃)₄Low (4 Methyls)Inductive Donation (+I)Very High (if a leaving group were present)

This comparative table highlights how the combination of the bulky, branched 1-methylheptyl group and the three phenyl rings renders this compound significantly more sterically hindered than smaller trialkylsilanes. While the phenyl groups offer significant electronic stabilization for reactive intermediates, the overwhelming steric bulk would likely make it the least reactive of the group in reactions sensitive to steric approach, such as SN2-type substitutions at the silicon center. Conversely, compounds like Triethylsilane and Tetramethylsilane, with less steric hindrance and electron-donating alkyl groups, are generally more reactive in such transformations.

Comparison with Trialkylsilanes and Other Arylsilanes

The reactivity of this compound is best contextualized by comparing it with two broader classes of organosilanes: trialkylsilanes and other arylsilanes. Trialkylsilanes are characterized by having three alkyl groups bonded to the silicon atom, while arylsilanes have at least one aryl group attached. hengdasilane.com

Trialkylsilanes, such as triethylsilane, are generally more susceptible to nucleophilic attack at the silicon center compared to arylsilanes. The electron-donating nature of the alkyl groups increases the electron density at the silicon atom, making it a softer electrophile. However, the Si-C(alkyl) bond is generally less polarized than the Si-C(aryl) bond.

Conversely, arylsilanes, including the parent compound triphenylsilane, exhibit different reactivity patterns. nih.govnih.gov The phenyl groups are more electronegative than alkyl groups, leading to a greater partial positive charge on the silicon atom and making it a harder electrophile. Furthermore, the aromatic rings can participate in pi-backbonding with the d-orbitals of silicon, which can stabilize the molecule. The stability of arylsilanes is also influenced by the potential for delocalization of charge in reaction intermediates and transition states involving the aryl rings.

The table below summarizes the key differences in reactivity between trialkylsilanes and arylsilanes, which provides a framework for understanding the behavior of this compound.

PropertyTrialkylsilanes (e.g., Triethylsilane)Arylsilanes (e.g., Triphenylsilane)
Electronic Effect of Substituents Alkyl groups are electron-donating (inductive effect).Aryl groups are electron-withdrawing (inductive effect) and can participate in resonance.
Electrophilicity of Silicon Softer electrophile.Harder electrophile.
Stability towards Nucleophiles Generally less stable.Generally more stable. organic-chemistry.org
Steric Hindrance Dependent on the size of the alkyl groups.Significant steric hindrance from the bulky aryl groups.
Reactivity in Hydrosilylation Generally more reactive with less sterically hindered alkenes.Reactivity is influenced by both steric and electronic factors.

Evaluation of Unique Reactivity Profile Attributed to the this compound Structure

The unique reactivity profile of this compound arises from the specific combination of its constituent groups: the three phenyl groups and the 1-methylheptyl group. This structure imparts a blend of characteristics from both arylsilanes and sterically hindered alkylsilanes.

The triphenylsilyl moiety dominates the electronic properties of the molecule, rendering the silicon atom electrophilic and conferring the general stability associated with arylsilanes. However, the 1-methylheptyl group introduces significant steric bulk directly at the silicon center. This large alkyl group can be expected to hinder the approach of reactants, thereby modulating the reactivity of the silane (B1218182).

The influence of the 1-methylheptyl group can be evaluated by considering its impact on reaction rates compared to less sterically demanding alkyl groups on a triphenylsilyl framework.

Reaction TypeReactivity of Methyltriphenylsilane (B1582181)Expected Reactivity of this compoundRationale
Nucleophilic Substitution at Silicon ModerateSlowThe bulky 1-methylheptyl group sterically shields the silicon atom from attack by nucleophiles.
Hydrosilylation of a Small Alkene FastModerate to SlowThe steric hindrance around the silicon-hydride bond (if it were a hydrosilane) would slow the reaction. nih.gov
Radical Reactions ModerateModerateThe initiation of radical reactions may be less affected by the steric bulk of the alkyl group.

The chirality of the 1-methylheptyl group, with a stereocenter at the carbon adjacent to the silicon atom, is another important feature. This chirality can introduce stereoselectivity in reactions involving the silane, a property not present in achiral analogs like methyltriphenylsilane or triphenylsilane itself. For instance, in reactions such as asymmetric hydrosilylation, the chiral environment created by the 1-methylheptyl group could potentially influence the stereochemical outcome of the product.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to Organosilane Chemistry

Given the lack of dedicated studies on (1-Methylheptyl)triphenylsilane, its primary contribution to organosilane chemistry is currently one of potential. The key findings that can be inferred are based on the extensive knowledge of similar organosilanes:

Chiral Building Block: The presence of a stereocenter in the 1-methylheptyl group makes this compound a potentially valuable chiral building block. In asymmetric synthesis, such molecules can be used to introduce specific three-dimensional arrangements, a critical aspect in the development of pharmaceuticals and other biologically active molecules.

Steric Influence: The triphenylsilyl group is sterically demanding, a property that can be exploited to control the approach of reagents in chemical reactions, potentially leading to higher selectivity.

Lipophilicity: The long alkyl chain and the phenyl groups impart a high degree of lipophilicity to the molecule. This characteristic is often desirable in applications where solubility in nonpolar organic solvents or compatibility with polymer matrices is required.

Thermal and Chemical Stability: Triphenylsilanes are generally characterized by high thermal and chemical stability, making them suitable for use in demanding industrial processes and as robust components in materials science.

The hypothetical contributions of this compound lie in its potential to combine these features, offering a unique reagent for specialized applications in organic synthesis and materials science.

Unaddressed Research Questions and Open Problems

The primary open question is the full characterization and exploration of this compound itself. The lack of extensive research means that fundamental aspects of its chemistry remain unknown. Key unaddressed questions include:

Detailed Stereochemistry: What are the specific optical properties of the enantiomerically pure forms of this compound? How does the chiral center influence the conformation of the phenyl groups?

Reactivity Profile: How does the 1-methylheptyl group affect the reactivity of the silicon center compared to other alkyltriphenylsilanes? For instance, in reactions involving the cleavage of a phenyl group, does the alkyl chain influence the reaction rate or mechanism?

Synthetic Accessibility: While general methods for creating alkyltriphenylsilanes exist, what is the most efficient and stereoselective route to synthesize this compound? Can existing methods be adapted for high-yield production of enantiomerically pure material?

Biological Interactions: Does the combination of chirality and lipophilicity lead to any interesting biological activity or specific interactions with biological systems? The fate of organosilicon compounds in the environment is a growing area of research, and the specific biodegradability and ecotoxicity of this compound are unknown. mdpi.com

Addressing these questions through dedicated research would be the first step toward unlocking the potential of this and similar complex organosilanes.

Potential for Further Exploration of this compound and its Analogues

The future of organosilicon chemistry lies in the development of more complex and functionalized molecules. sbfchem.com this compound and its analogues are prime candidates for exploration in several key areas.

The synthesis of complex organosilanes remains a challenge. acs.org Future research could focus on developing novel synthetic pathways to access this compound and its analogues with high purity and stereocontrol. This could involve:

Catalytic Asymmetric Hydrosilylation: Exploring new catalyst systems that can achieve the enantioselective addition of a hydrosilane to 1-octene (B94956), followed by phenylation.

Grignard-type Reactions with Chiral Electrophiles: Investigating the coupling of triphenylsilyl magnesium halides with chiral electrophiles derived from 2-octanol.

Iterative Evolution Systems: Applying modern techniques like hydrosilane redistribution, potentially initiated by catalysts like boranes, to construct complex, heteroleptic silanes in a controlled manner. acs.org

The development of such methods would not only provide access to the target molecule but also expand the synthetic toolkit available to organosilane chemists.

Organosilanes have found use as catalysts and reagents in a variety of chemical transformations, including reductions and cross-coupling reactions. msu.eduresearchgate.net The unique structure of this compound suggests several avenues for exploration:

Chiral Reducing Agents: Investigating the potential of the corresponding hydride, (1-Methylheptyl)phenylsilane, as a chiral reducing agent for prochiral ketones and imines.

Ligands in Asymmetric Catalysis: Functionalizing the phenyl rings of this compound could create novel chiral ligands for transition metal catalysis. The combination of a chiral backbone and the electronic properties of the silyl (B83357) group could lead to catalysts with unique reactivity and selectivity.

Stereoselective Radical Reactions: Silicon-centered radicals play an important role in organic synthesis. wiley.com The chiral environment provided by the 1-methylheptyl group could influence the stereochemical outcome of radical reactions initiated at the silicon center.

The properties of organosilanes make them ideal components for advanced materials. longdom.org Silyl-substituted frameworks are being explored for applications in electronics, optics, and as high-performance polymers. longdom.orgsbfchem.com Future research could investigate the incorporation of this compound into:

Chiral Stationary Phases: Covalently bonding this molecule to a support like silica (B1680970) could create a chiral stationary phase for high-performance liquid chromatography (HPLC), used for separating enantiomers.

Self-Assembling Monolayers: The lipophilic nature of the molecule could be exploited to form ordered, self-assembling monolayers on various substrates, potentially creating surfaces with controlled wettability or unique optical properties.

Dopants in Polymer Matrices: The bulky and chiral nature of this compound could be used to modify the properties of polymers, for example, by acting as a plasticizer or by influencing the morphology and chain packing of the polymer, which could have applications in creating specialized membranes or coatings. researchgate.netresearchgate.net

Q & A

Q. What experimental methodologies are recommended for synthesizing (1-Methylheptyl)triphenylsilane, and how can purity be validated?

Synthesis typically involves hydrosilylation or Grignard reactions, where triphenylsilane reacts with 1-methylheptyl halides. Purity validation requires:

  • Chromatographic techniques : HPLC or GC-MS to detect residual reactants/byproducts.
  • Spectroscopic analysis : 1^1H/13^13C NMR for structural confirmation (e.g., Si–H peak at ~4 ppm in 1^1H NMR) and FT-IR for functional group identification (Si–C stretch at ~700–800 cm1^{-1}) .
  • Elemental analysis : Quantify C, H, and Si content to verify stoichiometry.

Q. How can researchers characterize the hydrolytic stability of this compound under varying pH conditions?

Design accelerated degradation studies:

  • Controlled environments : Expose the compound to aqueous buffers (pH 2–12) at 25–60°C.
  • Monitoring : Use 29^29Si NMR to track hydrolysis products (e.g., silanols) or conduct gravimetric analysis for insoluble residues.
  • Kinetic modeling : Derive rate constants and activation energies to predict environmental stability .

Q. What are the standard protocols for assessing acute toxicity in aquatic organisms?

Adopt OECD Test Guidelines (e.g., TG 203 or 211):

  • Test organisms : Use Daphnia magna (48-hour EC50_{50}) or zebrafish embryos (96-hour LC50_{50}).
  • Dose-response curves : Prepare serial dilutions in reconstituted water (e.g., 0.1–100 mg/L).
  • Endpoints : Measure mortality, behavioral changes, or biochemical markers (e.g., acetylcholinesterase inhibition) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported toxicity data for this compound derivatives?

Conflicting ecotoxicity data (e.g., LC50_{50} variability in fish) may arise from differences in:

  • Test conditions : Water hardness, temperature, or dissolved organic carbon.
  • Analytical validation : Ensure accurate quantification of the compound in test media via LC-MS/MS.
  • Statistical rigor : Apply multivariate analysis to isolate confounding variables (e.g., metabolite interference) .

Table 1. Comparative Aquatic Toxicity Data for Analogous Silanes

CompoundTest OrganismLC50_{50} (mg/L)Reference
Fluroxypyr 1-Methylheptyl EsterDaphnia magna1.2 (48-hour EC50_{50})
TriphenylsilaneRainbow Trout184 (96-hour LC50_{50})

Q. What computational strategies are effective for predicting the environmental partitioning of this compound?

Use quantitative structure-activity relationship (QSAR) models:

  • LogP estimation : Predict octanol-water partitioning via software (e.g., EPI Suite) to assess bioaccumulation potential.
  • Molecular dynamics simulations : Model interactions with soil organic matter or sediment particles.
  • Degradation pathways : Apply DFT calculations to identify hydrolysis or photolysis intermediates .

Q. How can researchers design experiments to study the compound’s interaction with biological membranes?

Employ biophysical assays:

  • Liposome models : Incorporate phosphatidylcholine bilayers and measure permeability using fluorescent probes (e.g., calcein leakage assay).
  • Surface plasmon resonance (SPR) : Quantify binding affinity to membrane receptors.
  • Cryo-EM : Visualize structural disruptions in lipid bilayers at molecular resolution .

Q. What advanced analytical techniques are suitable for detecting trace degradation products in environmental samples?

  • High-resolution mass spectrometry (HRMS) : Use Q-TOF or Orbitrap systems for non-targeted screening of metabolites.
  • Isotope labeling : Track 13^{13}C-labeled compounds in sediment microcosms via GC-IRMS.
  • Synchrotron-based spectroscopy : Analyze silicon speciation in soil samples using XANES .

Methodological Notes

  • Contradiction analysis : Cross-validate findings using orthogonal methods (e.g., LC-MS vs. immunoassays) and adhere to FAIR data principles .
  • Ecotoxicity testing : Include positive controls (e.g., reference toxicants) and blinded replicates to minimize bias .

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